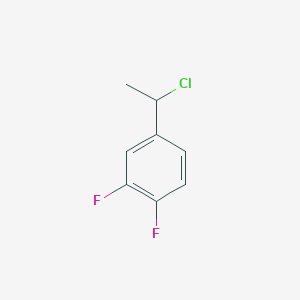

4-(1-Chloroethyl)-1,2-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1-Chloroethyl)-1,2-difluorobenzene” is a type of organic compound that belongs to the class of halogenated hydrocarbons. It contains a benzene ring, which is a cyclic compound consisting of six carbon atoms, with two fluorine atoms and a chloroethyl group attached to it .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as chloroethyl chloroformate are synthesized through reactions involving acetaldehyde and thiophosgene . Another method involves the chlorination of benzylic aldehydes and ketones .Scientific Research Applications

Environmental Impact and Analysis

- Occurrence and Fate of Halogenated Compounds : Studies on novel brominated flame retardants (NBFRs) have revealed their increasing application and presence in indoor air, dust, consumer goods, and food, calling for more research on their occurrence, environmental fate, and toxicity. This suggests a need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of similar compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Health Impacts

- Toxicity and Human Health : Research on chlorinated volatile organic compounds (Cl-VOCs), including polychloromethanes, polychloroethanes, and polychloroethylenes, indicates their widespread use as solvents and degreasing agents. These compounds are ubiquitous contaminants in soil, air, and water, with potential impacts on human health, necessitating state-of-the-art remediation technologies. This reflects the importance of understanding the environmental and health impacts of chemically related compounds (Huang, Lei, Wei, & Zeng, 2014).

Remediation Technologies

- Advanced Oxidation Processes : The degradation of persistent compounds, like acetaminophen in water, through advanced oxidation processes (AOPs) highlights the development of methods for the removal of toxic by-products from the environment. This research underscores the potential for similar approaches in dealing with halogenated compounds and their by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthetic Applications

- Synthesis and Chemical Applications : Research into practical synthesis methods for halogenated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals, illustrates the relevance of halogenated compounds in synthetic organic chemistry and their industrial applications. This indicates the value of developing efficient synthesis methods for related compounds (Qiu, Gu, Zhang, & Xu, 2009).

properties

IUPAC Name |

4-(1-chloroethyl)-1,2-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROOYCGCPLLVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221031-54-5 |

Source

|

| Record name | 4-(1-chloroethyl)-1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2805285.png)

![5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2805286.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2805290.png)

![N-[3-[3-(3,4-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2805292.png)

![3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B2805299.png)

![2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2805300.png)